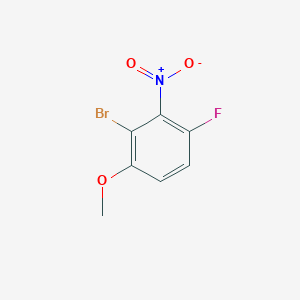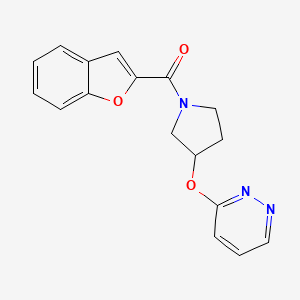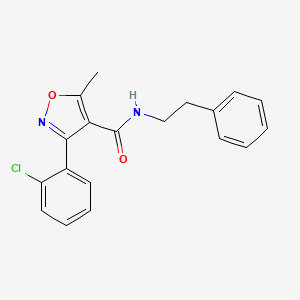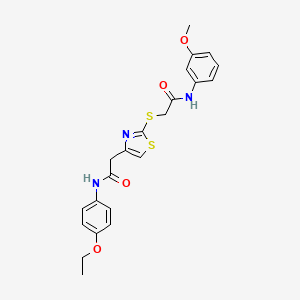
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components such as 1,3,4-thiadiazole. The presence of a trifluoromethyl group and a methoxy substituent suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis methods, where various substituents are added to a core structure. For example, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized by techniques such as LCMS, IR, and NMR spectroscopies . Similar synthetic strategies could be applied to the compound , with the synthesis of the 1,3,4-thiadiazole core followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of related compounds often features planar and non-planar arrangements of different moieties. For instance, in one synthesized compound, the planes of the acetamide and 1,3,4-thiadiazole units are twisted, and there are specific intermolecular interactions such as hydrogen bonds and hypervalent interactions . These structural features can significantly influence the biological activity of the compound.
Chemical Reactions Analysis
Compounds containing 1,3,4-thiadiazole units can undergo various chemical reactions. For example, thiosemicarbazide derivatives can be cyclized with different aromatic carboxylic acids to form thiadiazoles with potential antimicrobial and anticancer activities . The reactivity of the thiadiazole and acetamide groups in the compound of interest would be key to its chemical behavior and potential as a lead compound in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. For instance, the presence of a methoxy group can influence the solubility and the electron distribution within the molecule, while the trifluoromethyl group can affect the compound's lipophilicity and metabolic stability. The melting points, solubility, and stability of similar compounds are characterized using spectroscopic methods and related analytical techniques .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Compounds containing thiadiazole moieties, similar to the structure mentioned, are often synthesized for their unique chemical properties and potential applications. For instance, the preparation of compartmental ligands derived from acetazolamide and their complexes with cobalt(III) showcases the compound's utility in coordination chemistry and potential catalytic applications (Crane et al., 2004). These complexes are studied for their structure and potential as functional materials or in catalysis.
Antimicrobial and Anticancer Activities
Derivatives of thiadiazole, similar to the query compound, have been synthesized and evaluated for their biological activities. Novel compounds with thiadiazole rings have shown promise as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu-Hashem et al., 2020). Additionally, certain thiadiazole derivatives exhibit potent anticancer properties, highlighting the potential therapeutic applications of such compounds (Mohammadi-Farani et al., 2014).
Propriétés
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c1-11-24-25-18(31-11)30-10-14-7-15(27)16(29-2)8-26(14)9-17(28)23-13-5-3-4-12(6-13)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJAVZCRRFAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)



![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)


![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)